BenchChemオンラインストアへようこそ!

1-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Nucleoside analog synthesis Antiviral drug discovery Ribavirin derivatives

1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1370462-55-7, molecular formula C₅H₇N₃O₂, molecular weight 141.13 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole family. The compound features a carboxylic acid group at the 3-position and an ethyl substituent at the N1 position of the triazole ring, distinguishing it structurally from the unsubstituted parent acid (1H-1,2,4-triazole-3-carboxylic acid) and the regioisomeric 1H-1,2,4-triazole-5-carboxylic acid.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 1370462-55-7
Cat. No. B2455197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-1,2,4-triazole-3-carboxylic acid
CAS1370462-55-7
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESCCN1C=NC(=N1)C(=O)O
InChIInChI=1S/C5H7N3O2/c1-2-8-3-6-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10)
InChIKeyOFTDEPNAXOCIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid (CAS 1370462-55-7) Procurement-Relevant Chemical Profile


1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1370462-55-7, molecular formula C₅H₇N₃O₂, molecular weight 141.13 g/mol) is a heterocyclic building block belonging to the 1,2,4-triazole family . The compound features a carboxylic acid group at the 3-position and an ethyl substituent at the N1 position of the triazole ring, distinguishing it structurally from the unsubstituted parent acid (1H-1,2,4-triazole-3-carboxylic acid) and the regioisomeric 1H-1,2,4-triazole-5-carboxylic acid . Its role as a versatile scaffold for derivatization—particularly via the carboxylic acid handle for amide coupling, esterification, and subsequent cyclization—positions it as a strategic intermediate in medicinal chemistry programs targeting nucleoside analogs [1]. Commercially available purities range from 95% to 98% .

Why 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Cannot Be Interchanged with Generic Triazole-3-carboxylic Acids


Substitution at the N1 position of the 1,2,4-triazole ring fundamentally alters both the physicochemical properties and synthetic utility of triazole-3-carboxylic acids. While the unsubstituted 1H-1,2,4-triazole-3-carboxylic acid (CAS 64922-04-9 as ethyl ester) displays a melting point of 178 °C and a predicted boiling point of 288.7 °C , the introduction of the N1-ethyl group modifies lipophilicity (calculated logP), hydrogen-bonding capacity, and steric environment around the carboxylic acid moiety [1]. More critically, the N1-ethyl substituent pre-organizes the scaffold for specific downstream transformations—such as alkylation at the 5-position or regioselective N-alkylation in nucleoside synthesis—that are not accessible or proceed with different regiochemical outcomes when using the unsubstituted parent acid or the regioisomeric 1H-1,2,4-triazole-5-carboxylic acid. In the context of ribavirin analog synthesis, the N1-substitution pattern directly influences glycosylation efficiency and the antiviral activity profile of the resulting nucleoside [2]. General-purpose procurement of an in-class triazole carboxylic acid without the defined N1-ethyl substitution therefore introduces synthetic risk: altered reaction yields, different impurity profiles, and potentially inactive final compounds.

Quantitative Differentiation Evidence: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid vs. Closest Analogs


N1-Ethyl Substituent Enables Regioselective 5-Position Functionalization for Ribavirin Analog Synthesis

The N1-ethyl substituent on the triazole ring provides a defined regiochemical anchor point that directs functionalization at the 5-position, a critical requirement for synthesizing ribavirin analogs. In the published protocol for 5-substituted ribavirin analog synthesis, 5-substituted ethyl 1,2,4-triazole-3-carboxylates serve as the essential synthetic precursors of nucleobases. The N1-substitution (including N1-ethyl) is installed prior to 5-position elaboration, enabling access to a library of 5-alkyl/aryl-substituted ribavirin analogs with a wide range of substituents [1]. In contrast, the unsubstituted 1H-1,2,4-triazole-3-carboxylic acid (CAS 64922-04-9) lacks this predefined N1 anchor, which can lead to competing N-alkylation pathways during glycosylation or ribosylation steps, reducing regiochemical fidelity and overall product yield [2]. The methodology for 5-substituted 1,2,4-triazole-3-carboxylates achieves reproducible synthetic access to nucleobase precursors that the unsubstituted parent acid cannot match in regioselectivity [1].

Nucleoside analog synthesis Antiviral drug discovery Ribavirin derivatives

Carboxylic Acid at Position 3 Enables Direct Amide Coupling for 1,2,4-Triazole Derivative Libraries with 75-85% Yield

The carboxylic acid group at the 3-position of the triazole ring enables direct amide bond formation via carbodiimide-mediated coupling, a transformation not directly accessible from the corresponding ester or unsubstituted triazole ring systems without additional hydrolysis steps. Rivera et al. (2008) demonstrated that 1,2,4-triazole-3-carboxylic acid derivatives undergo coupling with hydrazinophthalazine mediated by 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to yield thirteen 1,2,4-triazole derivatives in 75-85% yield [1]. This direct coupling efficiency is attributable to the free carboxylic acid functionality at the 3-position, which the N1-ethyl-1H-1,2,4-triazole-3-carboxylic acid also possesses. By contrast, triazole analogs bearing the carboxylic acid at the 5-position (rather than the 3-position) or those lacking a free carboxylic acid group (e.g., esters or nitriles) require an additional hydrolysis or activation step before amide bond formation, increasing step count and potentially reducing overall yield [2].

Amide coupling Medicinal chemistry library synthesis Hydrazinophthalazine derivatives

Thermal Cyclization of N-Acylamidrazones: Established Synthetic Route for 1,2,4-Triazole-3-carboxylates with 35-89% Yield Range Across 20 Examples

The most well-established synthetic route to 1,2,4-triazole-3-carboxylates—including 1-ethyl-substituted derivatives—proceeds via cyclocondensation of carboxylic acid hydrazides with ethyl carboethoxyformimidate (or ethyl 2-ethoxy-2-iminoacetate hydrochloride), generating N-acylamidrazones that undergo thermal cyclization at 120-160 °C to form the triazole ring [1][2]. A 2022 study demonstrated this methodology across 20 examples of 1,2,4-triazole-3(5)-carboxylates, achieving yields ranging from 35% to 89% depending on the steric and electronic nature of the substituents [3]. Importantly, the N1-ethyl substituent can be introduced either pre-cyclization (via N-ethyl hydrazide precursors) or post-cyclization (via alkylation of the 1H-triazole NH), with the pre-cyclization route generally providing superior regiochemical control [1]. For comparison, the 1,2,3-triazole-3-carboxylic acid regioisomers are synthesized via entirely different routes (Cu-catalyzed azide-alkyne cycloaddition), and the synthetic methodology, reagent costs, and scalability are not directly transferable between the 1,2,4- and 1,2,3-triazole series [4].

Heterocyclic synthesis Cyclocondensation Acylamidrazone chemistry

N1-Ethyl Modulation of Physicochemical Properties: LogP, Hydrogen Bonding, and Bioisosteric Potential vs. N1-Unsubstituted and N1-Methyl Analogs

The N1-ethyl substituent provides a discrete increment in lipophilicity and steric bulk relative to the N1-unsubstituted (1H) and N1-methyl analogs, which modulates drug-like properties including logP, solubility, and membrane permeability. While direct experimental logP values for 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid are not reported in the openly accessible literature, the class-level understanding of triazole N1-substitution effects is well-established: the triazole ring exhibits weak basicity, variable dipole moments (depending on substitution pattern), and significant dual hydrogen bond acceptor and donor capabilities [1]. The 1,2,4-triazole ring system has been extensively employed as a bioisostere for carboxylic acids, amides, and heterocycles in drug discovery, with each N1-substituent choice—ethyl, methyl, or aryl—conferring distinct pharmacokinetic profiles [2]. In microtubule targeting agent development, triazoles serve as both bioisosteres and linkers, and the choice of N1-alkyl substituent influences target binding affinity and metabolic stability [3]. The N1-ethyl group offers a balance between the minimal steric perturbation of N1-methyl and the excessive lipophilicity of N1-propyl or N1-benzyl analogs, making it a preferred substituent for maintaining drug-likeness while introducing sufficient hydrophobic character for target engagement [1].

Physicochemical property modulation Bioisosterism Lead optimization

N1-Ethyl Triazole Derivatives as DPP-4 Inhibitor Scaffolds: Linker-Dependent Activity Trends from Structure-Activity Relationship Studies

1,2,4-Triazole derivatives bearing the N1-ethyl substitution pattern have been systematically evaluated as DPP-4 inhibitor scaffolds through modification of the sitagliptin and vildagliptin skeletons. A 2021 structure-activity relationship (SAR) study synthesized four series of 1,2,4-triazole derivatives (glycolamide, glycinamide, β-amino ester, and β-amino amide linkers) and established a clear trend in DPP-4 inhibitory potency as a function of linker type: the tendency order was Series 3 (β-amino ester) < Series 4 (β-amino amide) < Series 5 ≤ Series 6 (glycolamide and glycinamide) [1]. This SAR provides a rational framework for selecting the optimal linker when using the 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid scaffold as a core building block. Comparatively, triazole-based uracil derivatives bearing aliphatic carboxylic acids have also been reported as potent DPP-4 inhibitors, but the 1,2,4-triazole-3-carboxylic acid scaffold offers distinct advantages in terms of synthetic tractability and the ability to systematically vary the linker moiety [2].

DPP-4 inhibition Type 2 diabetes Sitagliptin analogs

High-Confidence Application Scenarios for 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Procurement


Synthesis of 5-Substituted Ribavirin Analogs (Antiviral Nucleoside Drug Discovery)

The compound serves as a key synthetic precursor for generating 5-substituted ribavirin analogs [1]. The N1-ethyl group is installed prior to 5-position elaboration, enabling regiochemically controlled access to a library of nucleoside candidates. This application is supported by the published protocol (Current Protocols, 2021) detailing the synthesis and purification of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, protected nucleoside analogs, and final 5-substituted ribavirin analogs [1]. Procurement of the compound at ≥95% purity supports this synthetic sequence with defined starting material quality.

DPP-4 Inhibitor Lead Optimization (Type 2 Diabetes Drug Discovery)

1,2,4-Triazole-3-carboxylic acid scaffolds with N1-ethyl substitution have been incorporated into DPP-4 inhibitor programs based on sitagliptin and vildagliptin skeletons [2]. The established SAR—showing that glycolamide and glycinamide linkers (Series 5 and 6) confer superior DPP-4 inhibitory activity compared to β-amino ester and β-amino amide linkers (Series 3 and 4)—provides a rational design framework for programs using this scaffold [2]. The carboxylic acid functionality enables direct coupling to these linkers without pre-activation steps.

Amide Library Synthesis via EDC/HOBt-Mediated Coupling (Medicinal Chemistry)

The free carboxylic acid at the 3-position enables direct, one-step amide coupling with diverse amine partners using standard carbodiimide chemistry. As demonstrated by Rivera et al. (2008), 1,2,4-triazole-3-carboxylic acid derivatives couple with hydrazinophthalazine in 75-85% yield under EDC/HOBt conditions [3]. This efficient one-step transformation is directly applicable to the 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid scaffold, supporting parallel synthesis of compound libraries for hit-to-lead and lead optimization campaigns.

Bioisosteric Replacement of Carboxylic Acids in Microtubule Targeting Agents

The 1,2,4-triazole ring system—particularly with N1-alkyl substitution—has been extensively validated as a bioisostere in microtubule targeting agent development [4]. The N1-ethyl substituent provides a defined balance of lipophilicity and steric properties suitable for replacing carboxylic acid, amide, or heterocyclic moieties in lead compounds. Procurement of the compound supports structure-activity relationship studies where systematic variation of the bioisosteric element is required [4].

Quote Request

Request a Quote for 1-ethyl-1H-1,2,4-triazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.